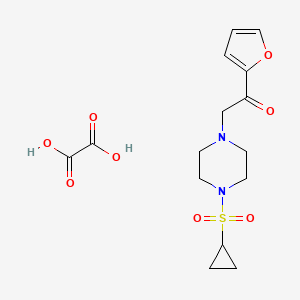
2-(4-(Cyclopropylsulfonyl)piperazin-1-yl)-1-(furan-2-yl)ethanone oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-(4-(Cyclopropylsulfonyl)piperazin-1-yl)-1-(furan-2-yl)ethanone oxalate is a useful research compound. Its molecular formula is C15H20N2O8S and its molecular weight is 388.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2-(4-(Cyclopropylsulfonyl)piperazin-1-yl)-1-(furan-2-yl)ethanone oxalate is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The structure of the compound features a piperazine ring substituted with a cyclopropylsulfonyl group and a furan moiety. The molecular formula is C14H18N2O4S, with a molecular weight of approximately 306.37 g/mol.
Pharmacological Effects
Research has indicated that compounds similar to this compound exhibit various pharmacological activities:
- Anticancer Activity : Some studies suggest that piperazine derivatives can inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest. The presence of the furan ring may enhance these effects by interacting with cellular targets involved in cancer progression.
- Anti-inflammatory Properties : The compound has been explored for its ability to modulate inflammatory pathways, potentially reducing cytokine release and macrophage activation in response to stimuli such as lipopolysaccharides (LPS) or other pro-inflammatory agents.
- Neuroprotective Effects : Certain piperazine derivatives have shown promise in protecting neuronal cells from oxidative stress, which could be beneficial in neurodegenerative conditions.
The mechanisms through which this compound exerts its biological effects may include:
- Inhibition of Enzymatic Activity : The sulfonamide group can interact with various enzymes, potentially inhibiting their activity and altering metabolic pathways.
- Receptor Modulation : Compounds with similar structures have been noted to act on neurotransmitter receptors, which could explain their neuroprotective and psychoactive properties.
Study 1: Anticancer Activity
A study published in a peer-reviewed journal demonstrated that derivatives of piperazine, including those with cyclopropylsulfonyl substitutions, exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The study utilized MTT assays to assess cell viability and flow cytometry for apoptosis analysis.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15.6 | Apoptosis induction |
| A549 (Lung) | 12.3 | Cell cycle arrest |
Study 2: Anti-inflammatory Effects
In an in vitro model using murine macrophages, the compound was shown to reduce the secretion of pro-inflammatory cytokines (IL-6, TNF-alpha) when stimulated with LPS. This suggests potential use in treating inflammatory diseases.
| Cytokine | Control (pg/mL) | Treated (pg/mL) |
|---|---|---|
| IL-6 | 250 | 80 |
| TNF-alpha | 300 | 100 |
Eigenschaften
IUPAC Name |
2-(4-cyclopropylsulfonylpiperazin-1-yl)-1-(furan-2-yl)ethanone;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4S.C2H2O4/c16-12(13-2-1-9-19-13)10-14-5-7-15(8-6-14)20(17,18)11-3-4-11;3-1(4)2(5)6/h1-2,9,11H,3-8,10H2;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSTGFPXXZVTIOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CCN(CC2)CC(=O)C3=CC=CO3.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O8S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














